molecular formula C11H16N2 B2880985 3-(3,3-Dimethylazetidin-1-yl)aniline CAS No. 1515157-52-4

3-(3,3-Dimethylazetidin-1-yl)aniline

Cat. No.: B2880985
CAS No.: 1515157-52-4
M. Wt: 176.263
InChI Key: POPJBQYLCMFBEG-UHFFFAOYSA-N
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Description

3-(3,3-Dimethylazetidin-1-yl)aniline is an organic compound with the molecular formula C11H16N2 and a molecular weight of 176.26 g/mol It is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing ring, attached to an aniline moiety

Preparation Methods

The synthesis of 3-(3,3-Dimethylazetidin-1-yl)aniline typically involves the reaction of 3,3-dimethylazetidine with aniline under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and reaction time to achieve higher yields and purity of the compound.

Chemical Reactions Analysis

3-(3,3-Dimethylazetidin-1-yl)aniline can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aniline moiety allows for electrophilic aromatic substitution reactions, where substituents can be introduced onto the aromatic ring using reagents like halogens or nitrating agents.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3-(3,3-Dimethylazetidin-1-yl)aniline has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-(3,3-Dimethylazetidin-1-yl)aniline involves its interaction with molecular targets through its azetidine and aniline functional groups. These interactions can lead to various biological effects, depending on the specific pathways and targets involved. The compound’s unique structure allows it to engage in specific binding interactions, which can modulate the activity of enzymes, receptors, or other proteins .

Properties

IUPAC Name

3-(3,3-dimethylazetidin-1-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c1-11(2)7-13(8-11)10-5-3-4-9(12)6-10/h3-6H,7-8,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POPJBQYLCMFBEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C1)C2=CC=CC(=C2)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1515157-52-4
Record name 3-(3,3-dimethylazetidin-1-yl)aniline
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